molecular formula C17H18N2O6 B2510871 Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate CAS No. 1428352-21-9

Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate

Cat. No.: B2510871
CAS No.: 1428352-21-9
M. Wt: 346.339
InChI Key: KVIWZSHRHBFAQP-UHFFFAOYSA-N
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Description

Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate is a complex organic compound that features a furan ring, a benzoate ester, and an amino acid derivative

Scientific Research Applications

Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate has several scientific research applications:

Future Directions

Furan derivatives have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . Therefore, the study and development of furan derivatives, including potentially this compound, could be a promising area of future research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the furan-3-yl derivative, which is then reacted with an amino acid derivative to form the intermediate compound. This intermediate is further reacted with methyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction may produce furan-3-yl alcohol .

Mechanism of Action

The mechanism of action of Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. The furan ring and amino acid derivative can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and benzoate esters, such as:

Uniqueness

Methyl 4-(2-((3-(furan-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[[2-[[3-(furan-3-yl)-3-hydroxypropyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-24-17(23)11-2-4-13(5-3-11)19-16(22)15(21)18-8-6-14(20)12-7-9-25-10-12/h2-5,7,9-10,14,20H,6,8H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIWZSHRHBFAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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